5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique fusion of cyclopropyl and oxadiazolo-pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylpyrazine: Does not contain the oxadiazole ring, leading to different chemical properties and applications.
Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the attached substituents, influencing their overall behavior.
Uniqueness
5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of both the cyclopropyl and oxadiazolo-pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6N4O |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-cyclopropyl-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C7H6N4O/c1-2-4(1)5-3-8-6-7(9-5)11-12-10-6/h3-4H,1-2H2 |
InChI Key |
MHVRXLNDNYSJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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